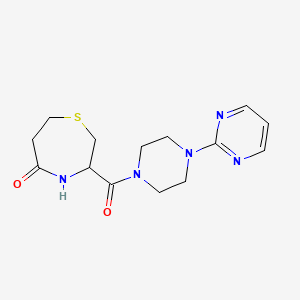

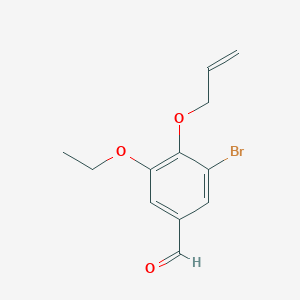

![molecular formula C20H41NO2Sn B2728962 tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate CAS No. 139111-44-7](/img/structure/B2728962.png)

tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate” is a chemical compound. It is a type of carbamate, which are organic compounds derived from carbamic acid . The tert-butyl group in the compound can be deprotected under acidic conditions . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis Analysis

Carbamate synthesis typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis

The molecular structure of a similar compound, tert-Butyl carbamate, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis

Carbamates, including tert-butyl carbamates, can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines.Aplicaciones Científicas De Investigación

Enantioselective Synthesis

The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides, demonstrating its utility in the synthesis of complex molecules with potential biological activity. For example, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a closely related compound, has been characterized for its role in synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, highlighting the importance of such intermediates in organic synthesis (Ober et al., 2004).

Organic Synthesis Methodologies

In organic synthesis, tert-butyl carbamates are utilized to introduce protection groups for amines, facilitating subsequent chemical transformations. The mild and efficient one-pot Curtius rearrangement has been developed to transform carboxylic acids into Boc-protected amines, showcasing the versatility of tert-butyl carbamate in synthetic chemistry (Lebel & Leogane, 2005).

Development of New Materials

Tert-butyl carbamates have been explored for the development of environmentally benign materials, such as degradable polycarbonates derived from natural metabolites. These materials demonstrate significant potential in biocompatibility and environmental sustainability, with specific applications in drug delivery systems (Tsai, Wang, & Darensbourg, 2016).

Physicochemical Property Modulation

The incorporation of tert-butyl groups in bioactive compounds has been evaluated for its impact on physicochemical and pharmacokinetic properties. This research provides insights into how tert-butyl groups, including those in tert-butyl carbamates, can influence drug efficacy and activity, offering guidance for the design of new compounds (Westphal et al., 2015).

Chemical Sensing

Tert-butyl carbamates have been incorporated into fluorescent materials for the detection of volatile acid vapors, showcasing their potential in developing new sensory materials. This application highlights the broader utility of tert-butyl carbamates beyond just synthetic intermediates, extending into materials science and analytical applications (Sun et al., 2015).

Mecanismo De Acción

Target of Action

Compounds with a tert-butyl carbamate group, like “tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate”, are often used as protecting groups in organic synthesis, particularly for amines . They prevent these functional groups from reacting under conditions where they would otherwise be reactive.

Mode of Action

The tert-butyl carbamate group can be added to an amine through a reaction with di-tert-butyl dicarbonate, forming a carbamate . This protects the amine from further reactions. When the protecting group is no longer needed, it can be removed through cleavage, typically achieved with a strong acid .

Biochemical Pathways

The use of tert-butyl carbamate is more relevant to synthetic chemistry rather than biochemical pathways in a biological system. The introduction and removal of the tert-butyl carbamate group can influence the overall synthetic pathway of a complex organic molecule .

Result of Action

Its primary role is in the synthesis of complex organic molecules, where it can protect reactive groups and allow for selective reactions to occur .

Propiedades

IUPAC Name |

tert-butyl N-[(E)-3-tributylstannylprop-2-enyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14NO2.3C4H9.Sn/c1-5-6-9-7(10)11-8(2,3)4;3*1-3-4-2;/h1,5H,6H2,2-4H3,(H,9,10);3*1,3-4H2,2H3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBSCNSTISCAPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41NO2Sn |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2728880.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2728881.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728882.png)

![3-{[2-Methyl-4-(4-methylphenyl)pyrrolidin-1-yl]sulfonyl}pyridine-2-carbonitrile](/img/structure/B2728883.png)

![1,4-Dioxaspiro[4.5]decan-8-ylmethyl methanesulfonate](/img/structure/B2728886.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728887.png)

![9-(3,5-dimethylphenyl)-3-(4-fluorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2728894.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2728901.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2728902.png)